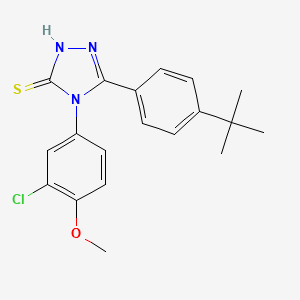

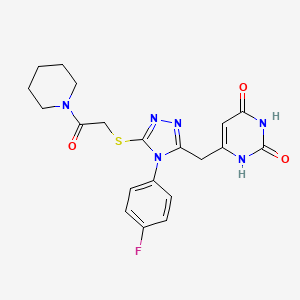

![molecular formula C20H16N2O8S2 B2551791 2-[[3-[(3-羧苯基)磺酰胺基]苯基]磺酰胺基]苯甲酸 CAS No. 745029-05-4](/img/structure/B2551791.png)

2-[[3-[(3-羧苯基)磺酰胺基]苯基]磺酰胺基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-[[3-[(3-Carboxyphenyl)sulfonylamino]phenyl]sulfonylamino]benzoic acid is a complex organic molecule that likely contains multiple functional groups, including sulfonylamino and carboxylic acid moieties. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds. For instance, the electrochemical behavior of azo-benzoic acid derivatives is influenced by the position of sulfo substituents and the pH of the solution, which could be relevant for understanding the properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves the formation of azo bonds and subsequent electrochemical reduction, as seen in the study of 2-hydroxy-5-sulfophenyl-azo-benzoic acids . Although the exact synthesis route for 2-[[3-[(3-Carboxyphenyl)sulfonylamino]phenyl]sulfonylamino]benzoic acid is not provided, similar synthetic strategies could potentially be applied, such as the use of sulfonylation reactions and the formation of carboxylic acid groups.

Molecular Structure Analysis

Structural studies of related compounds, such as the 1-phenyl-2,3-dimethyl-5-oxo-1,2-dihydro-1H-pyrazol-4-ammonium 2[(2-carboxyphenyl) disulfanyl]benzoate, reveal the formation of ion-pair compounds and extended supramolecular chain networks . These findings suggest that 2-[[3-[(3-Carboxyphenyl)sulfonylamino]phenyl]sulfonylamino]benzoic acid may also exhibit complex molecular interactions and possibly form supramolecular structures.

Chemical Reactions Analysis

The electrochemical reduction of azo-benzoic acid derivatives leads to the cleavage of azo bonds and the formation of amino salicylic acid and sulfanilic acid . This indicates that the compound may undergo similar electrochemical reactions, potentially leading to the cleavage of sulfonylamino bonds and the formation of new products.

Physical and Chemical Properties Analysis

The physicochemical properties of related sulfonylamino compounds, such as ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates, have been studied, including their acid-base properties, solubility, and chemical stability . These compounds also form complexes with metal ions like Cu(II), Co(II), and Ni(II), which could be indicative of the chelating ability of the sulfonylamino group in the compound of interest . This information can be used to infer the potential behavior of 2-[[3-[(3-Carboxyphenyl)sulfonylamino]phenyl]sulfonylamino]benzoic acid in various chemical environments.

科学研究应用

化学合成和反应性

研究表明,具有类似结构的化合物在化学合成和反应性方面具有实用性。例如,3-苯磺酰基苯并噻唑酮与胺反应的研究展示了氨解的加速和方向改变,导致形成苯磺酰胺基衍生物,突出了磺酰胺基在合成过程中的反应性 (Simov & Antonova, 1976).

光聚合引发剂

在另一项研究中,含硫羧酸(包括苯磺酰胺基衍生物)被研究为光引发自由基聚合中的电子供体。这项研究提供了对这些化合物如何作为引发剂的见解,有助于开发具有增强性能的新型聚合物材料 (Wrzyszczyński et al., 2000).

抗菌活性

含有磺酰胺基的化合物已被设计和合成,目的是探索它们的生物活性。一项专注于合成新型双咪啶磺酰胺基酮(包括苯磺酰胺基)的研究表明,这些化合物表现出显着的抗菌活性。这表明基于磺酰胺基官能团开发新型抗菌剂的潜力 (Fadel & Al-Azzawi, 2021).

环境和健康安全

苯甲酸衍生物(包括磺酰胺基苯甲酸)在食品和添加剂中的存在和使用已得到广泛综述。由于这些化合物广泛用于各种产品中,它们在环境中广泛分布,引发了对人体暴露、代谢和潜在健康影响的质疑。此类研究对于了解这些化学品的安全性及监管方面至关重要 (del Olmo, Calzada, & Nuñez, 2017).

作用机制

Target of action

For instance, some sulfonylamino compounds have been found to interact with peroxisome proliferator-activated receptor delta .

Mode of action

Sulfonylamino compounds often act by binding to their targets and modulating their activity .

Pharmacokinetics

The sulfonylamino group can influence the pharmacokinetic properties of a compound .

Result of action

Sulfonylamino compounds can have a variety of biological effects depending on their specific structures and targets .

属性

IUPAC Name |

2-[[3-[(3-carboxyphenyl)sulfonylamino]phenyl]sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O8S2/c23-19(24)13-5-3-7-15(11-13)31(27,28)21-14-6-4-8-16(12-14)32(29,30)22-18-10-2-1-9-17(18)20(25)26/h1-12,21-22H,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSRDGFHBVLOBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2551708.png)

![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2551709.png)

![1-[[1-[(4-Chlorophenyl)methyl]triazol-4-yl]methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione](/img/structure/B2551713.png)

![{2-Methoxy-5-[(4-(2-pyridyl)piperazinyl)sulfonyl]phenyl}methyl(phenylsulfonyl) amine](/img/structure/B2551715.png)

![N-(4-butylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2551718.png)

![1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]-](/img/structure/B2551720.png)

![2-(phenylformamido)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B2551721.png)

![2-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2551729.png)

![1-Chloro-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B2551730.png)